molecular formula C12H17NO3 B13557541 4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid

4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid

Cat. No.: B13557541
M. Wt: 223.27 g/mol
InChI Key: RLUPGKKDFWLOOE-UHFFFAOYSA-N
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Description

4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylphenylamine with butanoic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxy-5-methylphenyl)butanoic acid
  • 4-(3-methoxy-4-methylphenyl)butanoic acid
  • 2-amino-4-(3-methylphenyl)butanoic acid

Uniqueness

4-Amino-3-(2-methoxy-5-methylphenyl)butanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-3-(2-methoxy-5-methylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO3/c1-8-3-4-11(16-2)10(5-8)9(7-13)6-12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

RLUPGKKDFWLOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CC(=O)O)CN

Origin of Product

United States

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